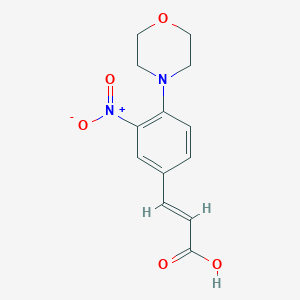

3-(4-Morpholino-3-nitrophenyl)acrylic acid

Description

Contextualization of Substituted Acrylic Acids in Contemporary Chemical Research

Acrylic acid, with the chemical formula CH2=CHCOOH, is the most basic unsaturated carboxylic acid. It consists of a vinyl group directly attached to a carboxylic acid terminus. Substituted acrylic acids are a class of organic compounds that are derivatives of acrylic acid. They undergo the typical reactions of a carboxylic acid, such as forming esters with alcohols. These esters and salts are collectively known as acrylates.

In contemporary chemical research, substituted acrylic acids are of significant interest. They are versatile building blocks in organic synthesis, serving as precursors for a wide range of more complex molecules. Their derivatives, such as cinnamic acids, are widely used in various fields and have been investigated for their potential as antibacterial agents. The reactivity of the acrylic acid moiety, combined with the diverse functionalities that can be introduced through substitution, makes these compounds valuable intermediates in the development of new materials and pharmaceuticals. Research has explored novel methods for the synthesis of α-substituted acrylic acids and the derivatization of poly(acrylic acid) to create new polymers with specific properties. semanticscholar.orgacs.org

Significance of Morpholine (B109124) and Nitrophenyl Moieties as Key Structural Elements in Organic Compounds

The structure of 3-(4-Morpholino-3-nitrophenyl)acrylic acid contains two key functional groups: a morpholine ring and a nitrophenyl group. Both of these moieties impart distinct and important properties to the molecule.

Morpholine is a heterocyclic compound with the formula O(CH2CH2)2NH. It contains both amine and ether functional groups. wikipedia.org In medicinal chemistry, morpholine is considered a "privileged structure" because it is a versatile and readily accessible synthetic building block that can be found in numerous approved and experimental drugs. nih.govresearchgate.net Its inclusion in a molecule can enhance potency, confer desirable drug-like properties, and improve pharmacokinetic profiles. nih.govchemicalbook.com The morpholine ring is a key component in the synthesis of various therapeutic agents, including antibiotics and anticancer drugs. wikipedia.orge3s-conferences.org

The nitrophenyl group , in this case, a 3-nitrophenyl group, consists of a benzene (B151609) ring substituted with a nitro group (-NO2). The nitro group is strongly electron-withdrawing, which significantly influences the chemical properties of the aromatic ring. ontosight.aiwikipedia.org This electron-withdrawing nature makes the benzene ring more susceptible to nucleophilic attack and can affect the acidity of other parts of the molecule. ontosight.aiwikipedia.org Nitrophenyl derivatives are utilized in various applications, including enzyme assays and as building blocks in drug development. ontosight.ai Compounds containing nitro groups have been widely explored for their biochemical and medicinal applications. researchgate.netnih.gov

Structure

3D Structure

Properties

IUPAC Name |

(E)-3-(4-morpholin-4-yl-3-nitrophenyl)prop-2-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O5/c16-13(17)4-2-10-1-3-11(12(9-10)15(18)19)14-5-7-20-8-6-14/h1-4,9H,5-8H2,(H,16,17)/b4-2+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPHPRPXBTGGJEW-DUXPYHPUSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=C(C=C(C=C2)C=CC(=O)O)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COCCN1C2=C(C=C(C=C2)/C=C/C(=O)O)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformations of 3 4 Morpholino 3 Nitrophenyl Acrylic Acid

Reactivity of the Morpholine (B109124) Heterocycle

Reactions Involving the Nitrogen Atom (e.g., Alkylation, Acylation)

The nitrogen atom of the morpholine ring in 3-(4-morpholino-3-nitrophenyl)acrylic acid is a potential nucleophilic center. However, its reactivity is considerably attenuated. The lone pair of electrons on the nitrogen atom is delocalized into the adjacent aromatic ring, a resonance effect that is intensified by the strong electron-withdrawing nitro group at the ortho position. This delocalization reduces the availability of the lone pair for reactions with electrophiles.

Alkylation: N-alkylation of the morpholine nitrogen is expected to be challenging under standard conditions. The decreased nucleophilicity necessitates the use of potent alkylating agents and potentially forcing reaction conditions.

Reagents: Strong electrophiles such as alkyl triflates, or reactive alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of a strong, non-nucleophilic base might be required.

Products: The reaction would yield quaternary morpholinium salts. The stability of these salts would depend on the nature of the alkyl group and the counter-ion.

| Reactant | Reagent | Potential Product |

| This compound | Methyl iodide (CH₃I) | 4-(2-Carboxyvinyl)-2-nitrophenyl)-4-methylmorpholin-4-ium iodide |

| This compound | Benzyl bromide (BnBr) | 4-Benzyl-4-((E)-4-(2-carboxyvinyl)-2-nitrophenyl)morpholin-4-ium bromide |

Acylation: Similarly, N-acylation of the morpholine nitrogen is anticipated to be a difficult transformation. The reaction with common acylating agents like acid chlorides or anhydrides would likely require a catalyst and elevated temperatures.

Reagents: Highly reactive acylating agents, such as acyl chlorides or anhydrides, would be necessary. The use of a catalyst, for instance, 4-dimethylaminopyridine (B28879) (DMAP), could facilitate the reaction.

Products: The products of acylation would be N-acylmorpholine derivatives. These amides would exhibit restricted rotation around the N-C(O) bond due to amide resonance.

| Reactant | Reagent | Potential Product |

| This compound | Acetyl chloride (CH₃COCl) | 3-(4-(4-Acetylmorpholino)-3-nitrophenyl)acrylic acid |

| This compound | Benzoyl chloride (PhCOCl) | 3-(4-(4-Benzoylmorpholino)-3-nitrophenyl)acrylic acid |

Potential for Ring-Opening or Rearrangement Reactions

Ring-Opening Reactions: The morpholine ring is generally a stable heterocycle. Its ring-opening is not a common reaction and typically requires harsh conditions.

Reductive Cleavage: Under strong reducing conditions, such as catalytic hydrogenation at high pressure and temperature or with potent reducing agents like lithium aluminum hydride, the C-O bonds of the morpholine ring could potentially be cleaved. However, these conditions would also likely reduce the nitro group and the acrylic acid double bond.

Acid-Catalyzed Opening: Treatment with strong, concentrated acids at high temperatures could protonate the ring oxygen, facilitating nucleophilic attack and subsequent ring opening. The specific products would depend on the nucleophile present in the reaction mixture.

Rearrangement Reactions: The presence of a nitro group on the aromatic ring opens up the possibility for certain intramolecular rearrangement reactions, although these are often substrate-specific and require particular reaction conditions.

Von Richter Rearrangement: This reaction involves the treatment of an aromatic nitro compound with cyanide ions, typically leading to the displacement of the nitro group and the introduction of a carboxylic acid group at a position ortho to the original nitro group's location. nih.govacs.org For this compound, this could theoretically lead to the formation of a benzoic acid derivative, though yields for this reaction are often low. nih.gov

Smiles Rearrangement: The Smiles rearrangement is an intramolecular nucleophilic aromatic substitution. qut.edu.auqut.edu.au In a hypothetical scenario, if a suitable nucleophilic group were present at the end of a side chain attached to the morpholine nitrogen, it could potentially displace the acrylic acid-substituted phenyl ring, leading to a rearranged product. The feasibility of such a reaction would be highly dependent on the specific structure of the side chain. qut.edu.au

Intermolecular Interactions and Supramolecular Chemistry

The molecular structure of this compound contains several functional groups capable of engaging in various non-covalent interactions, suggesting a rich potential for the formation of ordered supramolecular assemblies in the solid state.

Hydrogen Bonding: The carboxylic acid group is a strong hydrogen bond donor (O-H) and acceptor (C=O). This functionality is highly likely to form robust hydrogen bonds.

Carboxylic Acid Dimers: A common motif in the crystal structures of carboxylic acids is the formation of centrosymmetric dimers through a pair of O-H···O hydrogen bonds.

Interactions with Morpholine: The morpholine ring presents two potential hydrogen bond acceptors: the nitrogen atom and the oxygen atom. The morpholine oxygen can participate in hydrogen bonding with the carboxylic acid proton. In cases where the morpholine nitrogen is protonated to form a morpholinium cation, the N-H groups act as strong hydrogen bond donors, readily interacting with the carboxylate anion. nih.gov

Interactions with the Nitro Group: The oxygen atoms of the nitro group are also potential hydrogen bond acceptors, although weaker than the carbonyl and morpholine oxygens.

Other Interactions:

C-H···O and C-H···π Interactions: Weaker interactions, such as those between aromatic or aliphatic C-H bonds and the oxygen atoms of the carboxylate, nitro, or morpholine groups, or the π-system of the aromatic ring, can also contribute to the stability of the crystal lattice.

The combination of strong hydrogen bonding and π-π stacking interactions suggests that this compound is likely to form well-defined, stable crystalline structures. The specific supramolecular architecture will depend on the intricate balance of these various intermolecular forces.

Computational and Theoretical Investigations of 3 4 Morpholino 3 Nitrophenyl Acrylic Acid

Quantum Chemical Characterization of Electronic Structure

Quantum chemical calculations are fundamental in understanding the electronic characteristics of 3-(4-Morpholino-3-nitrophenyl)acrylic acid. These studies focus on the distribution and energy of its molecular orbitals, which dictate the compound's reactivity and electronic transitions.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic properties and chemical reactivity of a molecule. For this compound, these have been investigated using theoretical calculations.

The HOMO is primarily located over the morpholine (B109124) ring and the π-conjugated bridge of the molecule. In contrast, the LUMO is concentrated on the nitro group and the acrylic acid moiety. This spatial distribution indicates that the morpholine ring acts as the primary electron-donating part of the molecule, while the nitro-substituted phenyl and acrylic acid groups serve as the electron-accepting region.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability and reactivity. A smaller gap suggests that the molecule is more reactive and can be more easily polarized. Theoretical calculations have determined the HOMO-LUMO energy gap for this compound to be approximately 4.06 eV.

| Molecular Orbital | Energy (eV) |

| HOMO | -6.54 |

| LUMO | -2.48 |

| Energy Gap (ΔE) | 4.06 |

This table presents the calculated energies of the frontier molecular orbitals for this compound.

Frontier molecular orbital theory utilizes the properties of HOMO and LUMO to predict a molecule's reactivity and its behavior in chemical reactions. The energy and distribution of these orbitals in this compound provide insights into its potential as a reactive species. The relatively small energy gap of 4.06 eV suggests a high degree of chemical reactivity and indicates the possibility of significant electronic transitions. This characteristic is pivotal for applications in fields such as nonlinear optics, where charge transfer properties are desirable.

The distinct localization of the HOMO and LUMO on different parts of the molecule is a strong indicator of intramolecular charge transfer (ICT) upon electronic excitation. For this compound, the transition from the ground state to the first excited state involves the movement of electron density from the electron-rich morpholine ring (donor) to the electron-deficient nitro and acrylic acid groups (acceptors). This ICT process is a key feature of "push-pull" molecules, where donor and acceptor groups are connected by a π-conjugated system, leading to interesting optical and electronic properties.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has been employed as a powerful computational tool to investigate the structural and vibrational properties of this compound with a high degree of accuracy.

Theoretical geometry optimization of the molecule was performed using the B3LYP/6-311G(d,p) level of theory to determine its most stable three-dimensional conformation. The calculations provide precise bond lengths, bond angles, and dihedral angles that constitute the molecule's minimum energy structure. The optimized structure confirms the planar arrangement of the acrylic acid side chain relative to the phenyl ring, which facilitates π-electron delocalization across the molecule. This planarity is crucial for the intramolecular charge transfer process.

DFT calculations have been used to predict the vibrational frequencies of this compound, which correspond to the various stretching, bending, and torsional motions of the atoms. These theoretical predictions are instrumental in assigning the absorption bands observed in experimental infrared (IR) and Raman spectra.

A detailed analysis allows for the assignment of specific vibrational modes. For example, the characteristic stretching vibrations of the nitro group (NO₂) are predicted and observed in the experimental spectra. Similarly, the vibrational modes associated with the carboxylic acid group (C=O, O-H) and the morpholine ring (C-N, C-O-C) have been successfully assigned based on these theoretical calculations.

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |

| O-H Stretch | ~3500 | Carboxylic acid hydroxyl group |

| C=O Stretch | ~1700 | Carboxylic acid carbonyl group |

| NO₂ Asymmetric Stretch | ~1500-1600 | Nitro group |

| NO₂ Symmetric Stretch | ~1300-1350 | Nitro group |

| C-O-C Stretch | ~1100-1200 | Morpholine ring ether linkage |

This table provides a summary of key predicted vibrational frequencies and their assignments for this compound based on DFT calculations.

Electronic Property Calculations, including Dipole Moments

Computational quantum chemistry methods, particularly Density Functional Theory (DFT), are pivotal in elucidating the electronic characteristics of this compound. These calculations provide insights into the molecule's reactivity, stability, and intermolecular interactions. The electronic properties are largely governed by the interplay between the electron-donating morpholino group and the strongly electron-withdrawing nitro group, mediated through the aromatic ring and the acrylic acid moiety.

The morpholino group, connected to the phenyl ring via its nitrogen atom, acts as a potent electron-donating group through the +R (resonance) effect. The nitrogen's lone pair of electrons can delocalize into the aromatic π-system. Conversely, the nitro group is a powerful electron-withdrawing group, exerting both -I (inductive) and -R effects. This push-pull electronic arrangement results in significant charge polarization across the molecule.

Other calculated electronic properties include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is expected to be localized primarily on the more electron-rich part of the molecule (the morpholino-substituted phenyl ring), while the LUMO would be concentrated on the electron-deficient portion (the nitro group and the acrylic acid's conjugated system). The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more polarizable and more reactive.

Table 1: Hypothetical Calculated Electronic Properties of this compound This data is illustrative and based on typical values for similarly substituted aromatic compounds.

| Property | Calculated Value | Unit |

|---|---|---|

| Dipole Moment (μ) | ~ 5.0 - 7.0 | Debye |

| HOMO Energy | ~ -6.5 to -5.5 | eV |

| LUMO Energy | ~ -2.5 to -1.5 | eV |

| HOMO-LUMO Gap (ΔE) | ~ 3.0 - 4.0 | eV |

Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of molecules, providing insights into conformational flexibility and intermolecular interactions. For this compound, MD simulations can reveal how the molecule behaves in different environments, such as in solution or in a condensed phase.

A key area of investigation for MD simulations would be the conformational landscape of the molecule. The rotatable bonds, particularly the C-C single bond of the acrylic acid side chain and the C-N bond connecting the morpholine ring, allow for a range of possible conformations. The relative orientation of the acrylic acid group with respect to the phenyl ring is crucial for its reactivity and its ability to participate in intermolecular interactions. Simulations can determine the most stable conformers and the energy barriers between them. For instance, studies on cinnamic acid have shown that s-cis and s-trans conformers exist, with their relative stability being influenced by substituents. scielo.org.mx

MD simulations are also invaluable for studying intermolecular interactions. In a solvent or in the solid state, molecules of this compound can interact with each other and with their surroundings. The carboxylic acid group is a strong hydrogen bond donor and acceptor. The nitro group's oxygen atoms and the morpholine's oxygen atom can also act as hydrogen bond acceptors. MD simulations can model the formation and dynamics of these hydrogen bonds. Furthermore, the aromatic rings can engage in π-π stacking interactions, which are important for the aggregation and crystal packing of aromatic molecules. nih.gov By simulating a system with multiple molecules over time, MD can predict how they will arrange themselves to maximize favorable interactions, which is fundamental to understanding crystallization processes and the properties of the resulting solid-state material.

Computational Assessment of Substituent Effects on Reactivity and Electronic Properties

The chemical behavior of this compound is profoundly influenced by its substituents. Computational methods allow for a systematic assessment of these effects on the molecule's reactivity and electronic landscape. ajpchem.org

The morpholino group, being an electron-donating substituent, increases the electron density on the aromatic ring, particularly at the ortho and para positions relative to its point of attachment. However, its effect is modulated by the presence of the strongly deactivating nitro group. The nitro group, ortho to the morpholino group, withdraws a significant amount of this donated electron density.

Computational analysis, often using DFT, can quantify these effects. By calculating parameters such as atomic charges and electrostatic potential maps, one can visualize the electron distribution. The region around the nitro group and the acrylic acid moiety will exhibit a strong negative electrostatic potential, indicating its electrophilic nature. Conversely, the morpholino-substituted part of the ring will be less electron-deficient.

To understand the impact on reactivity, one can compare the properties of this compound with related, computationally modeled compounds. For example, removing the nitro group would be predicted to increase the electron density on the ring and raise the HOMO energy, making the molecule more susceptible to electrophilic attack. Conversely, replacing the morpholino group with a simple hydrogen atom would decrease the ring's electron density and lower the HOMO energy.

Table 2: Hypothetical Comparison of Calculated Properties Based on Substituent Effects This data is illustrative, intended to show the predicted trends from computational assessments.

| Compound | HOMO-LUMO Gap (eV) | Predicted Reactivity towards Electrophiles | Predicted Acidity of Carboxylic Acid |

|---|---|---|---|

| 3-(4-Morpholinophenyl)acrylic acid | Lower | Higher | Lower |

| This compound | Intermediate | Intermediate | Higher |

| 3-(3-Nitrophenyl)acrylic acid | Higher | Lower | Highest |

The electron-withdrawing nitro group also enhances the acidity of the carboxylic acid proton by stabilizing the resulting carboxylate anion through inductive effects. Computational models can predict the pKa of the carboxylic acid, providing a quantitative measure of this substituent effect.

Theoretical Basis for Electron-Withdrawing Group Effects, with Focus on the Nitro Group

The nitro group (-NO₂) is one of the most powerful electron-withdrawing groups in organic chemistry, and its effects on the electronic structure of this compound are substantial. researchgate.net Its electron-withdrawing character stems from two primary electronic mechanisms: the inductive effect (-I) and the resonance effect (-R).

The inductive effect is a through-bond polarization effect. It arises from the high electronegativity of the nitrogen and oxygen atoms in the nitro group relative to the carbon atom of the phenyl ring. This difference in electronegativity causes a pull of electron density from the ring towards the nitro group, making the ring more electron-poor. This effect decreases with distance but is significant for atoms in close proximity.

The resonance effect , also known as the mesomeric effect, involves the delocalization of π-electrons across the conjugated system. The nitro group can participate in resonance with the aromatic ring, actively pulling π-electron density out of the ring and onto its own oxygen atoms. This is possible because the nitrogen atom in the nitro group bears a formal positive charge and is double-bonded to one oxygen and single-bonded to another (which has a formal negative charge), allowing for delocalization of the ring's π electrons.

Structure Activity Relationship Sar and Pharmacophore Development for Morpholino and Nitrophenyl Acrylic Acid Derivatives

Contribution of the Morpholine (B109124) Moiety to Structure-Activity Relationships

The morpholine ring, a saturated heterocycle containing both an oxygen and a nitrogen atom, is a privileged scaffold in drug design, prized for its ability to favorably influence a molecule's physicochemical and pharmacokinetic properties. nih.govresearchgate.net Its impact on the SAR of 3-(4-Morpholino-3-nitrophenyl)acrylic acid and its derivatives is multifaceted, stemming from its conformational behavior, electronic nature, and influence on lipophilicity.

The six-membered morpholine ring typically adopts a stable chair conformation. nih.gov This conformational preference is crucial as it dictates the spatial orientation of substituents and thereby influences how the molecule interacts with its biological target. The chair form minimizes steric strain, and the substituents on the nitrogen atom can occupy either an axial or equatorial position, with the equatorial position generally being more stable. This conformational rigidity can be advantageous in drug design, as it reduces the entropic penalty upon binding to a receptor.

The electronic character of the morpholine ring is defined by the opposing influences of its heteroatoms. The oxygen atom is electron-withdrawing, which can subtly influence the electron density of the adjacent phenyl ring. The nitrogen atom, being a secondary amine, can act as a hydrogen bond acceptor, a crucial interaction for anchoring a ligand to its receptor. nih.gov The ability of the morpholine oxygen to also participate in hydrogen bonding further enhances the molecule's potential for specific and strong interactions with biological macromolecules. These electronic features are integral to the pharmacophore of morpholine-containing drugs.

Computational predictions for this compound suggest a balanced lipophilicity, as indicated by its LogP value.

| Property | Value |

| TPSA | 92.91 |

| LogP | 1.5292 |

| Table 1: Calculated physicochemical properties of this compound. |

This balance is crucial for effective molecular interactions, as the molecule must be sufficiently lipophilic to cross cell membranes but also possess enough aqueous solubility to be transported in the bloodstream. The morpholine ring plays a key role in achieving this delicate equilibrium.

Contribution of the Nitrophenyl Moiety to Structure-Activity Relationships

The nitrophenyl group is a common feature in many biologically active compounds, and its contribution to the SAR of this compound is primarily driven by its strong electron-withdrawing nature and its potential for aromatic interactions.

Furthermore, the oxygen atoms of the nitro group can act as hydrogen bond acceptors, providing additional points of interaction with a receptor.

The position of the nitro group on the phenyl ring is a critical determinant of its electronic influence and, consequently, the molecule's biological activity. In this compound, the nitro group is at the meta-position relative to the acrylic acid side chain and ortho to the morpholine group.

Studies on related nitrophenyl derivatives have shown that positional isomerism significantly affects their biological properties. For example, in a study of 2-Methyl-3-(nitrophenyl)acrylic acids, the position of the nitro group influenced the crystal packing and intermolecular interactions. nih.gov While a direct comparison is not available for the title compound, it is reasonable to infer that moving the nitro group to the ortho or para position relative to the acrylic acid would alter the electronic distribution across the molecule and change its three-dimensional shape. This, in turn, would likely lead to different binding affinities and biological activities. The ortho-positioning of the nitro group relative to the morpholine substituent can also induce steric effects that influence the conformation of the morpholine ring and its orientation relative to the phenyl ring.

| Moiety | Key SAR Contributions |

| Morpholine | - Adopts a stable chair conformation, influencing molecular shape. - Provides steric bulk that can affect receptor binding. - Nitrogen and oxygen atoms act as hydrogen bond acceptors. - Imparts a degree of hydrophilicity, influencing lipophilicity. |

| Nitrophenyl | - Strong electron-withdrawing effects modulate the electronics of the phenyl ring. - Facilitates aromatic interactions (e.g., π-π stacking). - Nitro group oxygens can act as hydrogen bond acceptors. - Positional isomerism of the nitro group critically impacts activity. |

| Table 2: Summary of Structure-Activity Relationship Contributions. |

Contribution of the Acrylic Acid Moiety to Structure-Activity Relationships

The acrylic acid portion of this compound is a critical determinant of its interaction with biological targets. This moiety is analogous to the core structure of cinnamic acid and its derivatives, which are known for a wide range of biological activities stemming from the versatility of the acrylic acid functional group, an alkene double bond, and a benzene (B151609) ring that can be readily modified. nih.govnih.gov

Role of Unsaturation and Carboxylic Acid Functionality in Molecular Interactions

The acrylic acid moiety offers two primary features for molecular interactions: the α,β-unsaturated carbonyl system and the terminal carboxylic acid group.

Unsaturation: The conjugated system, consisting of the phenyl ring, the alkene double bond, and the carbonyl group, creates a planar and rigid structure that can facilitate favorable stacking interactions, such as π-π stacking, with aromatic residues in a protein's binding pocket. researchgate.net Furthermore, this unsaturated system is a Michael acceptor, making it susceptible to nucleophilic attack from amino acid residues like cysteine or lysine (B10760008) within a target protein. nih.govresearchgate.net This ability to form covalent bonds can lead to potent and often irreversible inhibition of enzyme activity.

Carboxylic Acid Functionality: The carboxylic acid group is a key pharmacophoric feature, capable of acting as both a hydrogen bond donor (via the hydroxyl proton) and a hydrogen bond acceptor (via the carbonyl and hydroxyl oxygens). This allows it to form strong, directional interactions with polar amino acid residues in a receptor's active site, such as arginine, lysine, or histidine, which are crucial for anchoring the ligand and ensuring proper orientation for biological activity. nih.gov The acidic nature of this group also means it is typically ionized at physiological pH, allowing for the formation of salt bridges, which are strong ionic interactions that can significantly enhance binding affinity.

The interplay of these features is crucial. For instance, in kinase inhibitors, the hinge region of the ATP-binding site is rich in hydrogen bond donors and acceptors, making the carboxylic acid a prime candidate for interaction. researchgate.net

Significance of Stereochemical Configurations (E/Z Isomerism)

The presence of a carbon-carbon double bond in the acrylic acid linker introduces the possibility of geometric isomerism, resulting in E (entgegen or trans) and Z (zusammen or cis) isomers. Due to the restricted rotation around this double bond, these isomers are distinct, stable molecules with different three-dimensional shapes. studymind.co.uk

This stereoisomerism is a critical factor in determining biological activity, as the precise spatial arrangement of substituents dictates the molecule's ability to fit into a specific binding site. researchgate.net The differential activity between E and Z isomers is a well-documented phenomenon in medicinal chemistry. For example, studies on other classes of receptor ligands have shown that one isomer can have a significantly higher binding affinity than the other. In one such study, the Z isomer demonstrated a 3- to 4-fold greater affinity for the estrogen receptor compared to its corresponding E isomer. nih.gov

This difference in affinity arises because the binding pocket of a biological target is a well-defined three-dimensional space. The substituents on the E and Z isomers will project into different regions of this space. One isomer may place a key functional group in a position to form a critical hydrogen bond or hydrophobic interaction, while the other isomer may introduce steric clash or fail to make the same favorable contact. Therefore, the stereochemical configuration of the acrylic acid moiety is a pivotal aspect of the SAR for this compound derivatives, with the E and Z isomers expected to exhibit distinct biological profiles.

Pharmacophore Modeling and Ligand-Based Design Principles

Pharmacophore modeling is a cornerstone of ligand-based drug design, particularly when the three-dimensional structure of the target protein is unknown. It involves identifying the essential spatial arrangement of chemical features that a molecule must possess to exhibit a specific biological activity. nih.gov

Identification of Key Pharmacophoric Features

For a molecule like this compound, which contains moieties found in known kinase inhibitors (e.g., PI3K inhibitors), a hypothetical pharmacophore can be constructed based on the key functional groups. nih.govnih.gov These features are essential for recognition at the receptor site.

A plausible pharmacophore model for this class of compounds would likely include:

Hydrogen Bond Acceptors (HBA): The oxygen atom of the morpholine ring and the oxygen atoms of the nitro group are strong hydrogen bond acceptors.

Hydrogen Bond Donor (HBD): The hydroxyl proton of the carboxylic acid is a potent hydrogen bond donor.

Aromatic Ring (AR): The nitrophenyl ring can engage in hydrophobic and π-π stacking interactions.

Hydrophobic Feature (HY): The morpholine ring, beyond its HBA feature, provides a bulky, hydrophobic scaffold that can occupy corresponding hydrophobic pockets in the target protein. nih.gov

Studies on morpholino-triazine based PI3K/mTOR inhibitors have identified similar pharmacophore models, often described as AADPR (two acceptors, one donor, one positive feature, one aromatic ring), confirming the importance of these features in kinase inhibition. nih.govresearchgate.net The spatial relationship between these features is critical for activity.

| Pharmacophoric Feature | Contributing Moiety | Potential Interaction Type |

|---|---|---|

| Hydrogen Bond Acceptor (HBA) | Morpholine Oxygen, Nitro Group Oxygens, Carboxyl Oxygen | Interaction with donor residues (e.g., Lys, Arg) |

| Hydrogen Bond Donor (HBD) | Carboxylic Acid Hydroxyl | Interaction with acceptor residues (e.g., Asp, Glu) |

| Aromatic Ring (AR) | Nitrophenyl Ring | π-π stacking with aromatic residues (e.g., Phe, Tyr) |

| Hydrophobic (HY) | Morpholine Ring | Interaction with hydrophobic pockets (e.g., Val, Leu, Ile) |

In Silico Screening and Virtual Library Design Methodologies

Once a pharmacophore model is established, it can be used as a 3D query to search large chemical databases (e.g., ZINC, ChemDiv) for novel compounds that possess the required features in the correct spatial orientation. This process, known as ligand-based virtual screening, allows for the rapid identification of potential new hits without the need for high-throughput experimental screening. frontiersin.orgresearchgate.net

The process typically involves the following steps:

Database Preparation: Large libraries of chemical compounds are converted into 3D formats, often generating multiple conformations for each molecule to ensure flexibility is accounted for. mdpi.com

Pharmacophore Searching: The database is screened to identify molecules that match the 3D arrangement of the pharmacophore query.

Hit Filtering and Optimization: The initial hits are often filtered based on physicochemical properties (e.g., Lipinski's Rule of Five) to prioritize drug-like candidates. Further computational analysis, such as molecular docking (if a target structure is available) and molecular dynamics simulations, can be used to refine the hit list and predict binding affinities more accurately. frontiersin.org

Furthermore, these principles guide the design of virtual libraries. Starting with the this compound scaffold, a virtual library can be created by systematically modifying different parts of the molecule (e.g., substituting the phenyl ring, altering the morpholine). This library can then be screened in silico to prioritize the synthesis of the most promising derivatives, streamlining the drug discovery process. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Methodologies for Prediction and Optimization

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistically significant mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov These models, once validated, can be used to predict the activity of newly designed compounds and to guide the optimization of lead candidates.

For derivatives of this compound, a QSAR study would involve several key stages:

Data Set Collection: A series of analogues would be synthesized and their biological activity (e.g., IC₅₀ values) measured under consistent experimental conditions.

Descriptor Calculation: A wide range of molecular descriptors would be calculated for each compound. These descriptors quantify various aspects of the molecular structure, including steric (e.g., molecular volume), electronic (e.g., partial charges), hydrophobic (e.g., LogP), and topological properties.

Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or more complex machine learning algorithms like Artificial Neural Networks (ANN), are used to build a mathematical equation that correlates the descriptors with biological activity. nih.gov

Model Validation: The predictive power of the QSAR model is rigorously tested using both internal (e.g., cross-validation) and external validation (predicting the activity of a set of compounds not used in model generation). A robust model should have high correlation coefficients (R²) and predictive R² values (Q²). nih.govnih.gov

QSAR models have been successfully applied to both acrylic acid derivatives and various PI3K inhibitors. nih.govnih.govresearchgate.net For example, 3D-QSAR models for morpholino-triazine based PI3Kα inhibitors have shown good predictive ability, with R² values of 0.74 and Q² values of 0.65. nih.gov Such models can generate contour maps that visualize regions where certain properties are favorable or unfavorable for activity. For instance, a map might indicate that a bulky, electropositive substituent is favored in one region, while a hydrogen bond acceptor is disfavored in another. This information provides direct, actionable insights for chemists to design more potent molecules, making QSAR an invaluable tool for the prediction and optimization of novel therapeutic agents.

| QSAR Parameter | Description | Typical Value for a Good Model |

|---|---|---|

| R² (Coefficient of Determination) | Measures how well the model fits the training set data. | > 0.6 |

| Q² (Cross-validated R²) | Measures the predictive power of the model using internal validation. | > 0.5 |

| R²_pred (Predictive R² for external set) | Measures the predictive power of the model on an external test set. | > 0.6 |

Future Research Directions and Emerging Challenges

Development of Sustainable and Green Chemistry Approaches for Synthesis

The future synthesis of 3-(4-morpholino-3-nitrophenyl)acrylic acid and its derivatives must align with the principles of green chemistry to minimize environmental impact and improve efficiency. jddhs.commdpi.com Traditional synthetic routes for similar acrylic acid derivatives, such as the Knoevenagel or Doebner condensations, often rely on hazardous solvents like pyridine (B92270) and require significant energy input. researchgate.netnih.gov Future research should focus on developing more sustainable methodologies.

Key areas for development include:

Green Solvents and Solvent-Free Reactions: A primary goal is to replace conventional hazardous organic solvents with greener alternatives such as water, ionic liquids, or 1,4-dioxane. jddhs.comresearchgate.net Investigating solvent-free reaction conditions, particularly using microwave irradiation, could dramatically reduce waste and simplify product purification. researchgate.netijpsjournal.com

Energy-Efficient Techniques: Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating reaction rates and reducing energy consumption compared to conventional heating. mdpi.com Applying MAOS to the condensation step in the synthesis of this compound could lead to higher yields in shorter reaction times. jddhs.com

Catalysis: The development and application of novel catalytic systems are crucial. This includes using recyclable heterogeneous catalysts or biocatalysts (enzymes) to improve atom economy and avoid the use of stoichiometric reagents that generate waste. mdpi.comresearchgate.net Enzymatic reactions, which operate under mild conditions, could offer high selectivity and reduce byproduct formation. jddhs.com

Renewable Feedstocks: A long-term ambition in chemical synthesis is the use of renewable raw materials derived from biomass instead of petrochemicals. researchgate.netnih.govnih.gov Future research could explore pathways to synthesize the aromatic core or other starting materials from bio-based sources.

Table 1: Comparison of Traditional vs. Proposed Green Synthesis Approaches This table is interactive and allows for sorting.

| Feature | Traditional Approach | Proposed Green Approach | Benefit of Green Approach |

|---|---|---|---|

| Solvent | Pyridine, DMF | Water, 1,4-dioxane, or solvent-free | Reduced toxicity and environmental impact |

| Catalyst | Piperidine (B6355638), Stoichiometric bases | Recyclable heterogeneous catalysts, Biocatalysts (enzymes) | Minimized waste, catalyst reusability, improved atom economy |

| Energy Source | Conventional heating (reflux) | Microwave irradiation (MAOS) | Reduced reaction time, lower energy consumption |

| Waste Profile | High solvent and reagent waste | Minimal waste, especially in solvent-free systems | Lower disposal costs, enhanced process safety |

Exploration of Novel Reactivity Pathways and Synthetic Transformations

The molecular architecture of this compound provides multiple reactive sites that can be exploited to generate novel compounds. Future work should systematically explore the chemical transformations of its key functional groups to build libraries of new derivatives.

Transformations of the Nitro Group: The nitro group is a versatile functional handle. Its reduction to an amine group would yield 3-(3-amino-4-morpholinophenyl)acrylic acid, a key intermediate. This amino group can then undergo a wide range of reactions, including acylation, sulfonylation, and diazotization, to introduce diverse functionalities.

Reactions of the Acrylic Acid Moiety: The α,β-unsaturated carboxylic acid system is ripe for exploration. The carboxylic acid can be converted into esters, amides, or acid chlorides, providing a straightforward way to attach various molecular fragments. The carbon-carbon double bond can participate in reactions such as catalytic hydrogenation, cycloaddition, or Michael addition, allowing for modification of the core scaffold.

Modifications of the Aromatic Ring: While the ring is already substituted, further functionalization through electrophilic or nucleophilic aromatic substitution could be investigated to introduce additional diversity, although this may be challenging.

Table 2: Potential Synthetic Transformations of the Core Scaffold

| Functional Group | Reaction Type | Potential Reagents | Resulting Structure |

|---|---|---|---|

| Nitro Group | Reduction | H₂, Pd/C; SnCl₂ | Amine (-NH₂) |

| Carboxylic Acid | Amidation | Various amines, coupling agents (e.g., EDC) | Amide (-CONHR) |

| Carboxylic Acid | Esterification | Various alcohols, acid catalyst | Ester (-COOR) |

| Alkene | Hydrogenation | H₂, Pd/C | Saturated propanoic acid derivative |

| Alkene | Epoxidation | m-CPBA | Epoxide derivative |

Application of Advanced Computational Modeling Techniques for Deeper Mechanistic Understanding

Advanced computational chemistry can provide profound insights into the reactivity and properties of this compound, guiding experimental work and accelerating the design of new molecules.

Future research should leverage these techniques to:

Elucidate Reaction Mechanisms: Density Functional Theory (DFT) calculations can be used to model the transition states and intermediates of the key synthetic reactions, such as the initial condensation. This understanding can help in optimizing reaction conditions to improve yield and selectivity.

Predict Reactivity and Properties: Computational models can predict sites of electrophilic or nucleophilic attack, guiding the synthetic transformations described previously. Furthermore, important physicochemical properties like solubility, electronic structure, and spectroscopic signatures (NMR, IR) of novel, yet-to-be-synthesized derivatives can be predicted, aiding in their design and subsequent identification.

Inform Drug Design: If this scaffold is pursued for biological applications, molecular docking and molecular dynamics simulations can be used to predict how its derivatives bind to specific protein targets. This allows for the rational, in-silico design of more potent and selective compounds before committing to their synthesis.

Table 3: Application of Computational Techniques

| Computational Technique | Application for the Compound | Expected Insight |

|---|---|---|

| Density Functional Theory (DFT) | Modeling of synthetic reaction pathways | Identification of transition states, mechanistic elucidation, optimization of conditions |

| Molecular Docking | Simulating binding to biological targets | Prediction of binding affinity and orientation, structure-based drug design |

| Quantitative Structure-Activity Relationship (QSAR) | Correlating structural features with activity | Building predictive models to guide the design of more active analogues |

| Molecular Dynamics (MD) | Simulating the dynamic behavior of the molecule in a biological environment | Understanding conformational changes and stability of the molecule-target complex |

Integration with Combinatorial Chemistry and High-Throughput Screening for Accelerated Discovery

To efficiently explore the chemical space around the this compound scaffold, future efforts should integrate modern drug discovery technologies. benthamscience.com Combinatorial chemistry, coupled with high-throughput screening (HTS), offers a powerful paradigm for rapidly generating and evaluating large libraries of related compounds to identify molecules with desired properties. combichemistry.commanuscriptpoint.com

The synthetic pathways outlined in section 7.2 are highly amenable to a combinatorial approach. For example, a library of amides can be generated by reacting the core carboxylic acid with a diverse set of commercially available amines. Alternatively, the key amine intermediate (from nitro reduction) can be reacted with a library of carboxylic acids or acyl chlorides. This strategy allows for the systematic exploration of how different substituents affect the molecule's properties.

Once generated, these compound libraries can be subjected to HTS against a panel of biological targets. snv63.ru This process can rapidly identify "hit" compounds that exhibit promising activity, which can then be selected for further optimization. This integration of parallel synthesis and automated screening dramatically accelerates the discovery cycle compared to traditional, one-by-one synthesis and testing.

Table 4: Illustrative Combinatorial Library Design This table demonstrates a hypothetical library based on the amidation of the core structure.

| Core Scaffold | Linker | Building Block (R-NH₂) | Resulting Compound |

|---|---|---|---|

| This compound | Amide Bond | Benzylamine | N-benzyl-3-(4-morpholino-3-nitrophenyl)acrylamide |

| This compound | Amide Bond | Cyclohexylamine | N-cyclohexyl-3-(4-morpholino-3-nitrophenyl)acrylamide |

| This compound | Amide Bond | Aniline | N-phenyl-3-(4-morpholino-3-nitrophenyl)acrylamide |

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing 3-(4-Morpholino-3-nitrophenyl)acrylic acid, and how do reaction conditions influence enantioselectivity?

- Methodological Answer : Asymmetric Morita-Baylis-Hillman (MBH) reactions are effective for synthesizing chiral acrylic acid derivatives. For analogous compounds like 3-substituted benzoxaboroles, optimized conditions include using cinchona alkaloid-derived catalysts (e.g., β-isocupreidine) to achieve high enantiomeric excess (ee >90%) . Key parameters include solvent polarity (e.g., THF or DCM), temperature (−20°C to 25°C), and stoichiometry of the boronic acid precursor. Post-reduction of nitro groups and subsequent acrylation may require Pd/C hydrogenation or Zn/HCl systems .

Q. What spectroscopic and chromatographic techniques are recommended for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR to confirm the presence of morpholino (δ 3.5–3.7 ppm for N-CH₂), nitro (δ 8.0–8.5 ppm for aromatic protons), and acrylic acid (δ 6.2–6.8 ppm for α,β-unsaturated protons) groups .

- HPLC-MS : Reverse-phase C18 columns (MeCN/H2O + 0.1% TFA) for purity assessment, with ESI-MS in negative ion mode (expected [M−H]⁻ ~293 m/z) .

- FT-IR : Peaks at ~1680 cm⁻¹ (C=O stretching) and ~1520 cm⁻¹ (NO₂ asymmetric stretching) .

Q. How does the nitro group in this compound affect its stability under varying pH and temperature?

- Methodological Answer : Nitro-substituted acrylic acids are prone to photodegradation and hydrolysis under alkaline conditions (pH >9). Stability studies should include:

- pH-Dependent Kinetics : Monitor degradation via UV-Vis (λmax ~320 nm) in buffers (pH 3–11) at 25°C .

- Thermal Analysis : DSC/TGA to identify decomposition temperatures (expected >150°C for nitro derivatives) .

- Storage Recommendations : Dark, dry conditions at 4°C in amber vials to minimize nitro group reduction .

Advanced Research Questions

Q. What mechanistic insights explain the inhibitory activity of this compound against carbapenemases?

- Methodological Answer : Structural analogs (e.g., 3-substituted benzoxaboroles) inhibit carbapenemases by mimicking β-lactam antibiotic substrates. For the target compound:

- X-ray Crystallography : Co-crystallize with enzymes (e.g., KPC-2 or NDM-1) to identify binding motifs, focusing on interactions between the nitro group and active-site zinc ions .

- Enzyme Kinetics : Measure IC50 values using nitrocefin hydrolysis assays, comparing inhibition potency with/without morpholino substitution .

- Molecular Dynamics (MD) : Simulate binding free energy (ΔG) to optimize substituent positioning for enhanced affinity .

Q. How can researchers address discrepancies in antimicrobial activity data across bacterial strains?

- Methodological Answer : Contradictions may arise from efflux pump activity or membrane permeability differences. Mitigation strategies include:

- Strain-Specific Controls : Use isogenic pairs (e.g., E. coli with/without AcrAB-TolC pumps) to assess compound influx .

- Synergy Studies : Combine with efflux inhibitors (e.g., PAβN) to enhance MIC values .

- Proton Transfer Salt Derivatives : Synthesize salts with 2-aminopyridines to improve solubility and bioavailability .

Q. What computational approaches are suitable for predicting the reactivity of this compound in nucleophilic environments?

- Methodological Answer :

- DFT Calculations : Optimize geometry at B3LYP/6-311+G(d,p) to evaluate electron density at the β-carbon (acrylic acid) for Michael addition susceptibility .

- Frontier Molecular Orbital (FMO) Analysis : Compare HOMO/LUMO energies with morpholino-free analogs to quantify nitro group electron-withdrawing effects .

- pKa Prediction : Use COSMO-RS to estimate acrylic acid deprotonation (expected pKa ~4.5), critical for pH-dependent reactivity .

Q. How does the morpholino substituent influence the compound’s pharmacokinetic properties compared to non-nitrogenous analogs?

- Methodological Answer :

- LogP Determination : Measure via shake-flask method (expected LogP ~1.2 due to morpholino’s hydrophilicity) .

- Plasma Protein Binding (PPB) : Use ultrafiltration assays (human serum albumin) to assess % binding (morpholino may reduce PPB vs. methoxy groups) .

- Metabolic Stability : Incubate with liver microsomes (e.g., human CYP450 isoforms) and monitor nitro-to-amine reduction via LC-MS/MS .

Data Analysis and Optimization

Q. What statistical methods are recommended for analyzing dose-response relationships in enzyme inhibition assays?

- Methodological Answer :

- Nonlinear Regression : Fit data to a four-parameter logistic model (e.g., GraphPad Prism) to calculate IC50 and Hill slopes .

- Outlier Detection : Apply Grubbs’ test (α=0.05) to exclude anomalous replicates in high-throughput screens .

- Multivariate Analysis : PCA to identify correlated variables (e.g., enzyme source, buffer ionic strength) affecting inhibition .

Q. How can researchers optimize reaction yields for large-scale synthesis while maintaining enantiopurity?

- Methodological Answer :

- Catalyst Screening : Test chiral phosphine or squaramide catalysts for improved enantioselectivity in MBH reactions .

- Flow Chemistry : Implement continuous-flow reactors to enhance mixing and heat transfer, reducing side-product formation .

- Crystallization-Driven Purification : Use chiral resolving agents (e.g., L-tartaric acid) for enantiomer separation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.